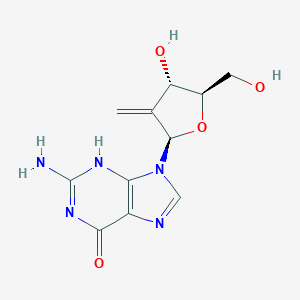

2/'-Deoxy-2/'-methyleneguanosine

Description

Contextualization of Nucleoside Analogue Chemistry in Biological Systems

Nucleoside analogues are structurally similar to the natural nucleosides that form the building blocks of nucleic acids. However, they possess critical modifications in their sugar or base components. nih.gov These alterations allow them to be recognized by cellular or viral enzymes and incorporated into growing DNA or RNA chains. nih.gov Once incorporated, their modified structure disrupts the normal replication process, often leading to chain termination and the inhibition of viral or cancer cell proliferation. nih.govwikipedia.org The effectiveness of these analogues is rooted in their ability to selectively target viral or cellular enzymes, minimizing harm to healthy host cells. acs.org This targeted approach has led to the development of numerous successful antiviral and anticancer drugs. nih.gov

Historical Perspective of 2'-Modified Nucleosides in Biochemical Investigations

The journey of nucleoside analogues in medicine began in the mid-20th century, with the introduction of idoxuridine (B1674378) in the 1960s as a treatment for herpes simplex virus. This early success spurred further research into modifying the sugar moiety of nucleosides, particularly at the 2'-position. Scientists explored a variety of modifications, including the introduction of different functional groups, to enhance the therapeutic properties of these compounds. nih.gov The rationale behind these modifications is to create molecules that can be readily phosphorylated by cellular kinases to their active triphosphate form, which then act as substrates for DNA or RNA polymerases. mdpi.com Over the decades, this has led to a rich history of drug discovery, with numerous 2'-modified nucleosides becoming essential medicines. nih.gov

Significance of Guanine (B1146940) Derivatives in Nucleoside Analogue Development

Within the diverse family of nucleoside analogues, guanine derivatives hold a special place. Their structural resemblance to the natural nucleoside guanosine (B1672433) allows them to be readily recognized by a variety of enzymes involved in nucleic acid metabolism. nih.gov This has made them a prime target for the development of antiviral and anticancer agents. nih.gov Modifications to the guanine base or the attached sugar ring have yielded compounds with potent inhibitory activity against a range of targets, including viral polymerases and cellular enzymes involved in cancer cell growth. nih.govnih.gov The ongoing exploration of novel guanine analogues, such as 2'-Deoxy-2'-methyleneguanosine, continues to be a vibrant area of research, promising new therapeutic strategies for a variety of diseases. mdpi.comnih.gov

Structure

3D Structure

Properties

CAS No. |

141320-64-1 |

|---|---|

Molecular Formula |

C11H13N5O4 |

Molecular Weight |

279.25 g/mol |

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H13N5O4/c1-4-7(18)5(2-17)20-10(4)16-3-13-6-8(16)14-11(12)15-9(6)19/h3,5,7,10,17-18H,1-2H2,(H3,12,14,15,19)/t5-,7+,10-/m1/s1 |

InChI Key |

APRPLJLTQGFZER-NJUACVTBSA-N |

SMILES |

C=C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)N)CO)O |

Canonical SMILES |

C=C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O |

Synonyms |

2'-deoxy-2'-methyleneguanosine |

Origin of Product |

United States |

Biochemical Mechanisms of Action of 2 Deoxy 2 Methyleneguanosine

Interactions with Nucleotide Metabolizing Enzymes

2'-Deoxy-2'-methyleneguanosine and its analogues exert their biological effects primarily by targeting enzymes essential for the maintenance of the cellular nucleotide pool. These interactions are often inhibitory, leading to a cascade of events that can culminate in the cessation of cell division and viral replication. Key enzymatic targets include ribonucleotide reductase and S-adenosyl-L-homocysteine hydrolase. The cellular activation of 2'-Deoxy-2'-methyleneguanosine via phosphorylation by nucleoside kinases is a critical prerequisite for these interactions.

Inhibition of Ribonucleotide Reductase by 2'-Deoxy-2'-methyleneguanosine and Analogues

Ribonucleotide reductase (RNR) is a critical enzyme in all living organisms that catalyzes the conversion of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates. wikipedia.org This reaction is the rate-limiting step for the production of deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis and repair. wikipedia.orgnih.gov Consequently, RNR is a well-established target for cancer chemotherapy. wikipedia.org 2'-Deoxy-2'-methyleneguanosine and its related analogues have been identified as potent inhibitors of ribonucleotide reductase. nih.gov

Studies on analogues such as 2'-deoxy-2'-methylenecytidine (B37615) (MdCyd) have elucidated a mechanism-based, irreversible inhibition of RNR. After cellular phosphorylation to the diphosphate (B83284) form, the analogue acts as a substrate mimic. The RNR catalytic cycle involves the generation of a substrate radical at the 3'-position of the ribose ring. wikipedia.org For 2'-deoxy-2'-methylenenucleoside diphosphates, the abstraction of the 3'-hydrogen atom by the enzyme's tyrosyl radical creates an allylic radical intermediate. This unstable species can then undergo decomposition, leading to the formation of a highly reactive furanone species that can alkylate and covalently bind to the enzyme's active site, causing irreversible inactivation. This "suicide inactivation" mechanism distinguishes these compounds from simple competitive inhibitors.

Class I ribonucleotide reductases, including the human enzyme, are typically heterodimeric proteins composed of a large subunit (R1 or α) and a small subunit (R2 or β). libretexts.org The R1 subunit contains the catalytic active site and two allosteric sites that regulate the enzyme's activity and substrate specificity. The R2 subunit houses a di-iron center responsible for generating and stabilizing a critical tyrosyl free radical required for catalysis. libretexts.org

Inhibition of S-Adenosyl-L-Homocysteine Hydrolase by 2'-Deoxy-2'-methylenenucleoside Analogues

S-adenosyl-L-homocysteine (AdoHcy) hydrolase is a ubiquitous and highly conserved enzyme that plays a pivotal role in cellular methylation reactions. nih.govnih.gov It catalyzes the reversible hydrolysis of AdoHcy to adenosine (B11128) and homocysteine. nih.gov AdoHcy is a product and potent feedback inhibitor of all S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are responsible for the methylation of DNA, RNA, proteins, and lipids. nih.govnih.gov By degrading AdoHcy, the hydrolase prevents this inhibitory feedback, thus facilitating cellular methylation processes. Inhibition of AdoHcy hydrolase leads to the accumulation of AdoHcy, which in turn shuts down essential methylation pathways, an effect linked to antiviral and immunosuppressive activities. nih.govnih.gov

Research has demonstrated that 2'-deoxy-2'-methylenenucleoside analogues, including derivatives of adenosine and guanosine (B1672433), function as mechanism-based inhibitors of S-adenosyl-L-homocysteine hydrolase. nih.gov The proposed mechanism involves the enzyme-catalyzed elimination of the 3'-proton, facilitated by the exocyclic methylene (B1212753) group at the 2'-position. This leads to the formation of a reactive intermediate that inactivates the enzyme, similar to the "suicide inactivation" mechanism seen with other nucleoside analogues targeting this hydrolase.

Role of Nucleoside Kinases in Cellular Activation of 2'-Deoxy-2'-methyleneguanosine

Like most nucleoside analogues, 2'-Deoxy-2'-methyleneguanosine is a prodrug that requires intracellular phosphorylation to become biologically active. nih.gov This bioactivation is a stepwise process carried out by cellular nucleoside and nucleotide kinases.

The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate derivative. This reaction is typically catalyzed by a nucleoside kinase. For deoxyguanosine and its analogues, deoxycytidine kinase (dCK) is a primary activating enzyme. nih.gov dCK is known to have a broad substrate specificity, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.gov

Once the monophosphate is formed, it is further phosphorylated to the diphosphate and then the triphosphate forms by other cellular kinases, such as guanylate kinase and nucleoside diphosphate kinase (NDPK), respectively. nih.govresearchgate.netmdpi.com The resulting 2'-Deoxy-2'-methyleneguanosine diphosphate is the active form for inhibiting ribonucleotide reductase, while the triphosphate form is responsible for interfering with nucleic acid synthesis.

| Step | Enzyme Family | Putative Specific Enzyme(s) | Product |

| Step 1 | Nucleoside Kinase | Deoxycytidine Kinase (dCK) | 2'-Deoxy-2'-methyleneguanosine-5'-monophosphate |

| Step 2 | Nucleoside Monophosphate Kinase | Guanylate Kinase | 2'-Deoxy-2'-methyleneguanosine-5'-diphosphate |

| Step 3 | Nucleoside Diphosphate Kinase | Nucleoside Diphosphate Kinase (NDPK) | 2'-Deoxy-2'-methyleneguanosine-5'-triphosphate |

Interference with Nucleic Acid Synthesis and Processing

Beyond depleting the necessary precursors for DNA synthesis through RNR inhibition, the fully activated triphosphate form of 2'-Deoxy-2'-methyleneguanosine can directly interfere with the process of DNA replication. Once 2'-Deoxy-2'-methyleneguanosine-5'-triphosphate (MdGTP) is formed, it acts as a fraudulent nucleotide, mimicking the natural substrate dGTP.

DNA polymerases can recognize and incorporate MdGTP into a growing DNA strand. However, the presence of the 2'-methylene group, a modification in the sugar moiety, can disrupt the subsequent steps of DNA synthesis. While it possesses the necessary 3'-hydroxyl group for chain elongation, the structural distortion introduced by the 2'-methylene group may sterically hinder the polymerase's ability to add the next nucleotide, effectively acting as a chain terminator. Furthermore, even if another nucleotide were to be added, the presence of this unnatural analogue within the DNA strand could alter the helical structure, marking the DNA for degradation or interfering with the binding of transcription factors and other DNA-processing proteins. This mechanism of action, combining RNR inhibition with fraudulent incorporation into DNA, is a hallmark of several potent anticancer nucleoside analogues. nih.gov

Impact on DNA Synthesis and Polymerization Processes

The antitumor activity of DMDC is directly linked to its ability to inhibit DNA synthesis. nih.govnih.gov The in vitro cytotoxic effects of DMDC on L1210 leukemia cells can be dose-dependently prevented by the presence of deoxycytidine. nih.gov This finding strongly suggests that DMDC competes with the natural nucleoside, deoxycytidine, for uptake into the cell and/or for the enzymatic action of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation step. nih.gov This competition is a critical aspect of its mechanism, indicating that its efficacy is tied to the cellular pathways for nucleoside metabolism.

Studies on RNA Synthesis Modulations

Currently, there is no specific information available from the reviewed sources regarding the direct impact of 2'-deoxy-2'-methylidenecytidine on RNA synthesis. The primary focus of the research has been on its role as an inhibitor of DNA synthesis. nih.govnih.gov

Molecular Interactions with Cellular Pathways

The interference of DMDC with DNA synthesis inevitably leads to disruptions in cellular pathways that govern cell division and proliferation.

Biological Activities of 2 Deoxy 2 Methyleneguanosine in in Vitro and Pre Clinical Models Mechanism and Efficacy Focused

Antiviral Activities of 2'-Deoxy-2'-methyleneguanosine (Mechanism-focused, excluding clinical outcomes)

The antiviral properties of 2'-Deoxy-2'-methyleneguanosine and related 2'-substituted nucleoside analogs have been a subject of significant research. These compounds are designed to interfere with viral replication processes, offering potential therapeutic applications.

Evaluation in Viral Replication Models

The carbocyclic analogue of 2'-deoxyguanosine (B1662781) has demonstrated potent antiviral activity against hepatitis B virus (HBV) in preclinical studies. nih.gov In a human hepatoblastoma-derived cell line (2.2.15) that actively replicates HBV, treatment with this analogue led to a near-complete halt of viral replication. This was evidenced by the absence of both intracellular episomal and secreted viral DNA, as well as the lack of viral DNA polymerase activity. nih.gov The inhibitory effect was observed at concentrations that were not toxic to the host cells. nih.gov

The mechanism of action for many nucleoside analogs, including those with modifications at the 2' position, involves their conversion into the triphosphate form within the cell. mdpi.com This triphosphate analog then competes with the natural corresponding deoxy- or ribonucleoside triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase. youtube.com Once incorporated, these analogs can terminate the chain elongation process, thereby inhibiting viral replication. youtube.com

Cellular Antiviral Activity via Specific Enzyme Interactions

The antiviral activity of 2'-Deoxy-2'-methyleneguanosine is rooted in its function as a mechanism-based inhibitor of key enzymes involved in viral replication and cellular metabolism. Specifically, 2'(and 3')-deoxy-2'(and 3')-methylenenucleoside analogues have been identified as inhibitors of S-adenosyl-L-homocysteine (SAH) hydrolase and/or ribonucleotide reductase. nih.gov

S-adenosyl-L-homocysteine hydrolase is crucial for the regulation of methylation reactions, including the methylation of viral messenger RNA (mRNA) caps, which is essential for the replication of many viruses. mdpi.com By inhibiting this enzyme, 2'-Deoxy-2'-methyleneguanosine can disrupt these vital methylation processes.

Ribonucleotide reductase is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme depletes the pool of deoxyribonucleotides available for viral DNA synthesis, thus impeding viral replication. nih.gov The triphosphate form of 2'-modified guanosine (B1672433) analogs can also act as a direct inhibitor of viral polymerases, such as the NS5B polymerase of the Hepatitis C virus (HCV). nih.gov

| Enzyme Target | Mechanism of Inhibition by 2'-Deoxy-2'-methyleneguanosine Analogs | Impact on Viral Replication |

| S-adenosyl-L-homocysteine hydrolase | Mechanism-based inhibition | Disrupts viral mRNA cap methylation |

| Ribonucleotide Reductase | Inhibition of enzyme activity | Depletes deoxyribonucleotide pools for viral DNA synthesis |

| Viral Polymerase (e.g., HCV NS5B) | Competitive inhibition by the triphosphate form | Terminates viral genome chain elongation |

Antiproliferative Effects in Cell Culture Systems (excluding clinical human trial data)

In addition to their antiviral properties, 2'-Deoxy-2'-methyleneguanosine and its analogs exhibit antiproliferative effects against cancer cells in vitro. This activity is also linked to their ability to inhibit critical cellular enzymes.

Inhibition of L1210 Cell Growth by 2'-Deoxy-2'-methyleneguanosine

The anticancer activity of 2'(and 3')-deoxy-2'(and 3')-methylenenucleoside analogues has been observed in various cancer cell lines. nih.gov While specific data for 2'-Deoxy-2'-methyleneguanosine on L1210 leukemia cells is part of a broader study, the general mechanism involves the inhibition of ribonucleotide reductase. nih.gov This inhibition leads to a reduction in the cellular pool of deoxyribonucleotides necessary for DNA synthesis and cell proliferation. Other nucleoside analogs, such as 4',5'-unsaturated adenine (B156593) nucleosides, have demonstrated direct cytotoxic effects on L1210 leukemia cells in vitro. nih.gov

The antiproliferative activity of these compounds is often evaluated by their ID50 value, which is the concentration of the compound that inhibits the proliferation of 50% of the tumor cells.

Resistance Mechanisms in Cellular Models (e.g., deoxyribonucleoside kinase deficiency, adenosine (B11128) kinase activity)

Resistance to nucleoside analogs in cancer cells can arise through various mechanisms. One common mechanism is the deficiency or downregulation of deoxyribonucleoside kinases, such as deoxycytidine kinase (dCK). nih.gov These enzymes are responsible for the initial phosphorylation of the nucleoside analog, a critical step for its activation to the therapeutic triphosphate form. nih.gov Cells with reduced kinase activity are less able to activate the drug, leading to resistance. nih.gov

Adenosine kinase (ADK) is another key enzyme in nucleoside metabolism. mdpi.com Alterations in its activity could potentially influence the phosphorylation status and efficacy of adenosine-based analogs, and by extension, could be a factor in the metabolism of guanosine analogs.

Furthermore, cancer cells can develop resistance by upregulating the expression of drug efflux pumps, which actively transport the nucleoside analog out of the cell, or by enhancing DNA repair mechanisms that can excise the incorporated analog from the DNA. nih.gov The development of resistance to one nucleoside analog can sometimes confer cross-resistance to other related compounds.

| Resistance Mechanism | Description |

| Deoxyribonucleoside Kinase Deficiency | Reduced activity of enzymes like dCK prevents the necessary phosphorylation (activation) of the nucleoside analog. |

| Altered Adenosine Kinase Activity | Changes in ADK activity may affect the overall nucleoside phosphorylation and metabolism within the cell. |

Structure Activity Relationships and Conformational Analysis of 2 Deoxy 2 Methyleneguanosine

Impact of 2'-Methylene Modification on Sugar Pucker Conformation

The introduction of the 2'-methylene group in 2'-Deoxy-2'-methyleneguanosine fundamentally alters this conformational landscape. The sp² hybridized carbon of the methylene (B1212753) group introduces a planar structural element that significantly restricts the flexibility of the furanose ring. Unlike the 2'-hydroxyl of ribose or the hydrogen of deoxyribose, the 2'-methylene group locks the sugar into a conformation that is strongly biased towards the North (C3'-endo) pucker. plos.orgresearchgate.net This is because the double bond flattens the C1'-C2'-C3' portion of the ring, forcing the C3' atom to be the one displaced from the plane defined by C1', O4', and C4'. This rigidification into a C3'-endo-like conformation makes the nucleoside mimic the structure of RNA rather than DNA, which can have profound implications for its interaction with enzymes. plos.org

| 2'-Substituent | Nucleoside Type | Predominant Sugar Pucker | Associated Helix Type |

|---|---|---|---|

| -H | Deoxyribonucleoside (e.g., 2'-Deoxyguanosine) | C2'-endo (South) | B-form |

| -OH | Ribonucleoside (e.g., Guanosine) | C3'-endo (North) | A-form |

| -OCH₃ | 2'-O-Methyl (e.g., 2'-O-Methylguanosine) | C3'-endo (North) | A-form |

| =CH₂ | 2'-Methylene (e.g., 2'-Deoxy-2'-methyleneguanosine) | C3'-endo (North) | A-form |

Influence on Glycosidic Bond Conformation

The orientation of the nucleobase relative to the sugar ring is defined by the torsion angle around the N-glycosidic bond (C1'—N9 for purines). Two main conformations are possible: anti, where the base is positioned away from the sugar, and syn, where it is located above the sugar ring. colostate.edu For purine (B94841) nucleosides like guanosine (B1672433), both conformations are sterically possible, although the anti conformation is overwhelmingly favored in standard A- and B-form nucleic acid duplexes. colostate.edu

The conformational rigidity imposed by the 2'-methylene group also influences the preferred glycosidic torsion angle. The strong preference for a C3'-endo sugar pucker in 2'-Deoxy-2'-methyleneguanosine promotes an anti conformation for the guanine (B1146940) base. This correlation is a key feature of A-form helices, where the C3'-endo pucker and anti glycosidic angle work in concert to establish the characteristic deep, narrow major groove and shallow minor groove. plos.org Theoretical studies on related modified nucleosides have shown that the syn conformation, while possible, can be destabilized by steric clashes between the base and the rigidified sugar ring. nih.gov Therefore, the 2'-methylene modification not only locks the sugar pucker but also reinforces the anti orientation of the guanine base, presenting a well-defined three-dimensional structure to interacting proteins.

Role of Substituents on Biological Potency and Selectivity

2'-Deoxy-2'-methyleneguanosine and its analogues have been investigated as mechanism-based inhibitors of key cellular enzymes, including S-adenosyl-L-homocysteine (SAH) hydrolase and ribonucleotide reductase. nih.gov The unique conformation conferred by the 2'-methylene group is crucial for this activity. The biological potency and selectivity of these compounds can be further modulated by introducing substituents on the guanine base.

Structure-activity relationship (SAR) studies have shown that modifications at the C6 position of the purine ring are particularly important. nih.gov For instance, the synthetic precursor, a 6-chloro-purine derivative, serves as a versatile intermediate for introducing various functional groups. nih.gov The conversion of the 6-chloro group to other substituents, such as amino or hydroxyl groups (to yield guanosine or inosine (B1671953) analogues, respectively), significantly alters the hydrogen bonding capabilities of the nucleobase. These changes directly impact the molecule's ability to fit into the active site of a target enzyme and its subsequent inhibitory activity. Research has demonstrated that these substitutions can fine-tune the potency against specific viral or cancer cell lines, highlighting the interplay between the fixed sugar conformation and the variable base substituents. nih.gov

| Base Analogue | Key Substituent(s) | Reported Biological Activity Target | Reference |

|---|---|---|---|

| 2'-Deoxy-2'-methyleneguanosine | 2-amino, 6-oxo | Anticancer, Antiviral, Ribonucleotide Reductase Inhibition | nih.gov |

| 2'-Deoxy-2'-methyleneadenosine (B19970) | 6-amino | SAH Hydrolase Inhibition, Anticancer, Antiviral | nih.gov |

| 2-Amino-6-chloro-9-[2-deoxy-2-methylene-β-D-erythro-pentofuranosyl]purine | 2-amino, 6-chloro | Synthetic Intermediate for SAR studies | nih.gov |

Comparative Structural Analyses with Other 2'-Modified Nucleosides

The structural and biological properties of 2'-Deoxy-2'-methyleneguanosine are best understood when compared with other 2'-modified nucleosides.

vs. 2'-Deoxyguanosine (B1662781) (dG): The parent compound, dG, has a hydrogen at the 2'-position, allowing for conformational flexibility and a preference for the C2'-endo (South) pucker typical of B-DNA. nih.govnih.gov The lack of the 2'-methylene group means dG fits well into DNA polymerases and the DNA double helix. In contrast, the rigid C3'-endo pucker of 2'-Deoxy-2'-methyleneguanosine makes it a poor substrate for DNA polymerases but a potential inhibitor for enzymes that recognize RNA or RNA-like structures.

vs. 2'-O-Methylguanosine (2'-OMeG): This modification, found naturally in RNA, involves adding a methyl group to the 2'-hydroxyl. mdpi.com Like the methylene group, the bulky 2'-O-methyl substituent strongly favors the C3'-endo (North) conformation and A-form helical structures. plos.orgnih.gov However, the 2'-methylene group introduces a planar, exocyclic double bond, which creates a more rigid and distinct local geometry compared to the single-bonded, rotatable methoxy (B1213986) group.

vs. 2'-Fluoroguanosine (2'-F-G): The highly electronegative fluorine atom at the 2'-position also biases the sugar pucker towards C3'-endo due to stereoelectronic effects (the gauche effect). researchgate.net Both 2'-fluoro and 2'-methylene modifications are used to create RNA-like characteristics. However, the steric profile of the planar methylene group is substantially different from the small, spherical fluorine atom, leading to different interactions within enzyme active sites. plos.org

This comparative analysis underscores that while many 2'-modifications can induce an A-like, C3'-endo conformation, the 2'-methylene group does so with a unique geometric rigidity that sets it apart, providing a distinct scaffold for drug design.

| Compound Name | 2'-Substituent | Dominant Sugar Pucker | Ring Flexibility |

|---|---|---|---|

| 2'-Deoxyguanosine | -H | C2'-endo | Flexible |

| Guanosine | -OH | C3'-endo | Moderately Flexible |

| 2'-O-Methylguanosine | -OCH₃ | C3'-endo | Restricted |

| 2'-Fluoroguanosine | -F | C3'-endo | Restricted |

| 2'-Deoxy-2'-methyleneguanosine | =CH₂ | C3'-endo | Highly Restricted (Rigid) |

Derivatives and Analogues of 2 Deoxy 2 Methyleneguanosine

Design and Synthesis of 2'-Deoxy-2'-methylene Purine (B94841) Analogues

Adenosine (B11128) Derivatives (e.g., 2'-deoxy-2'-methyleneadenosine)

The synthesis of 2'-deoxy-2'-methyleneadenosine (B19970) involves a multi-step process that starts from adenosine. A common strategy is the protection of the 3' and 5'-hydroxyl groups, followed by the oxidation of the 2'-hydroxyl group to a ketone. This 2'-keto intermediate is then subjected to a Wittig reaction using a methylenetriphenylphosphorane (B3051586) to introduce the exocyclic double bond at the 2'-position. The final step involves the removal of the protecting groups to yield 2'-deoxy-2'-methyleneadenosine.

Tubercidin (B1682034) Derivatives (e.g., 2'-deoxy-2'-methylenetubercidin)

Tubercidin, a naturally occurring adenosine analogue where the N-7 of adenine (B156593) is replaced by a CH group, has also been a scaffold for the development of 2'-methylene derivatives. The synthesis of 2'-deoxy-2'-methylenetubercidin follows a route analogous to that of its adenosine counterpart. capes.gov.br Starting from tubercidin, the sugar hydroxyls are protected, and the 2'-hydroxyl is oxidized to a ketone. A subsequent Wittig reaction introduces the 2'-methylene group, and deprotection affords the final product. capes.gov.br

Design and Synthesis of 2'-Deoxy-2'-methylene Pyrimidine (B1678525) Analogues

Similar to their purine counterparts, the design of 2'-deoxy-2'-methylene pyrimidine analogues focuses on the introduction of the 2'-exocyclic methylene (B1212753) group to modulate their biological activity. The synthetic strategies also pivot around the formation of a 2'-keto-nucleoside intermediate.

Cytidine Derivatives (e.g., 2'-deoxy-2'-methylenecytidine)

2'-Deoxy-2'-methylenecytidine (B37615) (DMDC) is a prominent member of this class and has been extensively studied for its antitumor properties. nih.govnih.gov Its synthesis typically begins with cytidine. After protection of the amino group and the 3' and 5'-hydroxyl groups, the 2'-hydroxyl is oxidized to form the key 2'-keto intermediate. The crucial 2'-methylene group is then introduced via a Wittig reaction, followed by deprotection to yield DMDC. nih.gov

Uridine (B1682114) Derivatives (e.g., 2'-deoxy-2'-methyleneuridine)

The synthesis of 2'-deoxy-2'-methyleneuridine can be achieved through several routes. One method involves starting from uridine and following a similar protection-oxidation-Wittig-deprotection sequence as with other nucleosides. Another approach describes the synthesis of a closely related compound, (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, which starts from a furan (B31954) derivative that reacts with a protected pyrimidine in the presence of a Lewis acid. This highlights the versatility of synthetic approaches to access these modified pyrimidine nucleosides.

Comparative Biochemical and Biological Activities of 2'-Deoxy-2'-methylene Analogues

The introduction of the 2'-methylene group has profound effects on the biological activity of these nucleoside analogues, often conferring potent antitumor and antiviral properties. A comparative analysis reveals distinct activity profiles among the different derivatives.

2'-Deoxy-2'-methylenecytidine (DMDC) has demonstrated significant antitumor activity against a range of murine and human tumor xenografts. capes.gov.brnih.gov It has been shown to be particularly effective against solid tumors that are less sensitive or refractory to the established anticancer drug, ara-C. nih.gov The cytotoxic effects of DMDC are believed to stem from its phosphorylation by deoxycytidine kinase, leading to the inhibition of DNA synthesis. nih.gov

While comprehensive comparative data across all analogues against the same cell lines and viruses is limited in the public domain, the available information points to a structure-activity relationship where the nature of the nucleobase (purine vs. pyrimidine) and its specific type (adenosine, tubercidin, cytidine, or uridine) dictates the biological activity spectrum. For instance, while DMDC shows strong antitumor effects, some 7-deazapurine nucleoside analogues, structurally related to tubercidin, have exhibited modest anti-HCV activity. nih.govnih.gov

Below are interactive data tables summarizing some of the reported biological activities of these analogues.

Table 1: Antitumor Activity of 2'-Deoxy-2'-methylene Nucleoside Analogues

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| 2'-Deoxy-2'-methylenecytidine (DMDC) | L1210 (Murine Leukemia) | IC50 | Not explicitly stated, but compared to ara-C | nih.gov |

| 2'-Deoxy-2'-methylenecytidine (DMDC) | P388 (Murine Leukemia) | - | Effective | nih.gov |

| 2'-Deoxy-2'-methylenecytidine (DMDC) | Colon 26 (Murine Carcinoma) | - | Effective | nih.gov |

| 2'-Deoxy-2'-methylenecytidine (DMDC) | M5076 (Murine Reticulum Cell Sarcoma) | - | Effective | nih.gov |

| 2'-Deoxy-2'-methylenecytidine (DMDC) | LX-1 (Human Lung Cancer Xenograft) | - | Effective | nih.gov |

| 2'-Deoxy-2'-methylenecytidine (DMDC) | SK-Mel-28 (Human Melanoma Xenograft) | - | Effective | nih.gov |

Table 2: Antiviral Activity of Related 2'-Modified Nucleoside Analogues

| Compound | Virus | Cell Line | Activity Metric | Value (µM) | Reference |

| 7-vinyl-7-deaza-adenine nucleoside (β-form) | HCV | Replicon cells | EC90 | 7.6 | nih.gov |

| 7-carbomethoxyvinyl substituted nucleoside (α-form) | HIV-1 | Various | EC50 | 0.71 ± 0.25 | nih.gov |

It is important to note that the biological activity of these compounds is highly dependent on the specific assay conditions, cell lines, and viral strains used in the studies. Further research with standardized protocols is necessary for a more definitive comparative analysis.

Enzyme Inhibition Spectrum Across Analogues

The primary mechanism of action for most antiviral nucleoside analogues is the inhibition of viral polymerases, the enzymes responsible for replicating the viral genome. To be effective, the analogue must be converted into its active triphosphate form within the host cell. This triphosphate then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain.

While direct comparative data for a series of 2'-Deoxy-2'-methyleneguanosine analogues is limited in publicly available research, studies on closely related 2'-C-methylated nucleosides provide valuable insights. For instance, the triphosphate of 2'-C-methyl-cytidine has been shown to be a potent inhibitor of the norovirus RNA-dependent RNA polymerase (RdRp), acting as a chain terminator that halts viral RNA synthesis. nih.gov It is reasonable to hypothesize that 2'-Deoxy-2'-methyleneguanosine triphosphate would act in a similar competitive manner against viral polymerases that utilize guanosine (B1672433) triphosphate.

A critical aspect of a successful antiviral drug is its selectivity for viral enzymes over host cellular polymerases, such as human DNA polymerases and mitochondrial DNA polymerase gamma (pol γ). Inhibition of these cellular enzymes can lead to significant toxicity. Studies on various 2'-deoxyguanosine (B1662781) triphosphate analogues have demonstrated that structural features play a crucial role in this selectivity. For example, the presence or absence of the ribose oxygen can dramatically affect incorporation by human mitochondrial DNA polymerase gamma. nih.gov The unique conformation conferred by the 2'-methylene group in 2'-Deoxy-2'-methyleneguanosine would likely influence its interaction with both viral and cellular polymerases, and determining this inhibitory spectrum is a key area of ongoing research.

Table 1: Comparative Inhibition of Viral and Cellular Polymerases by Guanosine Analogue Triphosphates

| Analogue | Target Enzyme | Inhibition Constant (Kᵢ) or IC₅₀ | Mechanism of Inhibition | Reference |

| Carbovir-TP | HIV Reverse Transcriptase | - | Chain Terminator | nih.gov |

| Carbovir-TP | Human DNA Polymerase γ | ~3000-fold less efficient incorporation than DXG-TP and d4G-TP | Poor Substrate | nih.gov |

| Dioxolane guanosine-TP (DXG-TP) | HIV Reverse Transcriptase | - | Chain Terminator | nih.gov |

| Dioxolane guanosine-TP (DXG-TP) | Human DNA Polymerase γ | More selective for HIV RT over pol γ than other toxic analogues | Substrate | nih.gov |

| 2',3'-dideoxy-2',3'-didehydroguanosine-TP (d4G-TP) | HIV Reverse Transcriptase | - | Chain Terminator | nih.gov |

| 2',3'-dideoxy-2',3'-didehydroguanosine-TP (d4G-TP) | Human DNA Polymerase γ | More selective for HIV RT over pol γ than other toxic analogues | Substrate | nih.gov |

Note: Data for 2'-Deoxy-2'-methyleneguanosine is not available in the cited literature. This table presents data for other guanosine analogues to illustrate the principles of enzyme inhibition and selectivity.

Differential Cellular Responses and Activation Pathways

The efficiency of uptake and phosphorylation can vary significantly between different cell types and is highly dependent on the structure of the nucleoside analogue. nih.gov For example, studies with the related compound 2'-deoxy-D-glucose have shown that its effects on cancer cell survival are highly cell line-specific, due to differences in cellular metabolism and bioenergetics. nih.govnih.gov

The development of prodrugs is a common strategy to bypass the often inefficient initial phosphorylation step and improve cellular uptake. nih.gov These modified versions of the nucleoside analogue are designed to be more readily absorbed by cells and then cleaved by intracellular enzymes to release the active compound.

Implications for Nucleoside Analogue Design and Development

The study of 2'-Deoxy-2'-methyleneguanosine and its analogues provides crucial insights for the rational design of new and improved antiviral agents. The structure-activity relationships (SAR) derived from these studies help to identify the chemical modifications that enhance antiviral potency and selectivity while minimizing toxicity.

Key considerations in the design of future nucleoside analogues include:

Optimizing the 2'-Substitution: The size, stereochemistry, and electronic properties of the substituent at the 2' position are critical for achieving potent inhibition of the target viral polymerase while avoiding recognition by cellular polymerases. nih.gov

Modulating Sugar Pucker: The conformation of the sugar ring, influenced by modifications like the 2'-methylene group, plays a significant role in how the analogue fits into the active site of polymerases.

Improving Phosphorylation Efficiency: Designing analogues that are better substrates for cellular kinases or developing effective prodrug strategies is essential for ensuring adequate levels of the active triphosphate form within the cell. nih.gov

Understanding and Predicting Metabolism: A thorough understanding of the metabolic pathways of new analogues is necessary to identify all active metabolites and to anticipate potential drug-drug interactions. nih.gov

Overcoming Resistance: Viral polymerases can mutate, leading to drug resistance. Designing analogues that are effective against common resistance mutations is a major goal in antiviral drug development.

Applications in Molecular Biology and Structural Biology Research

Utilization as Probes for Nucleic Acid-Enzyme Interactions

The introduction of modifications to the sugar portion of a nucleoside can serve as a powerful tool to probe the intricate interactions between nucleic acids and enzymes. While specific studies detailing the use of 2'-Deoxy-2'-methyleneguanosine as a molecular probe are not extensively documented in current literature, the principles for such applications are well-established through research on related analogs. For instance, other modified guanosine (B1672433) triphosphates, such as N²-alkyl-2'-deoxyguanosine triphosphate derivatives, have been successfully used as selective substrates to probe the activity and specificity of human DNA polymerases like pol κ. nih.gov These studies demonstrate how modifications can alter substrate recognition and incorporation, providing insights into an enzyme's active site and mechanism. nih.gov Similarly, non-hydrolyzable GTP analogs like β,γ-Methyleneguanosine 5′-triphosphate are widely used to study G proteins by trapping them in an active, GTP-bound state, thereby facilitating the investigation of cell signaling and protein synthesis pathways. sigmaaldrich.com

Integration into Oligonucleotides for Structural and Functional Studies

G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in crucial biological processes, including the regulation of gene expression and the maintenance of telomeres. The stability and topology of G-quadruplexes can be modulated by incorporating nucleosides with 2'-sugar modifications. Although direct studies on 2'-Deoxy-2'-methyleneguanosine are limited, extensive research on closely related analogs provides significant insights.

Key findings from studies on related 2'-modified guanosines include:

2'-O-4'-C-methylene-guanosine (Locked Nucleic Acid or LNA-G): Generally, substituting guanosines in an 'anti' conformation within a G-tetrad with LNA-G increases the thermal stability of the G-quadruplex. Conversely, substitutions at 'syn' positions tend to disrupt the native G4 structure. An exception is when an LNA-G modification is placed just upstream of a short propeller loop, which can hinder the formation of the G-quadruplex.

2'-deoxy-2'-fluoro-guanosine (2'F-G) and 2'-deoxy-2'-fluoro-arabinoguanosine (FANA-G): These modifications introduce a highly electronegative fluorine atom at the 2' position. A single substitution of either 2'F-G or FANA-G into a 'syn' position is often sufficient to disrupt a (3+1) hybrid G-quadruplex topology. However, substitutions at 'anti' positions are generally well-tolerated. FANA-G substitutions are often better tolerated than their 2'F-G counterparts at 'anti' positions and are most stabilizing when placed in the central tetrad layer.

Table 1: Effects of Related 2'-Modified Guanosines on G-Quadruplex Properties

| Modification | Position of Substitution | General Effect on G-Quadruplex | Reference |

|---|---|---|---|

| 2'-O-4'-C-methylene-guanosine (LNA-G) | 'anti' Guanine (B1146940) in a G-tetrad | Increases thermal stability | |

| 'syn' Guanine in a G-tetrad | Disrupts native conformation | ||

| 2'-deoxy-2'-fluoro-guanosine (2'F-G) | 'syn' Guanine in a (3+1) hybrid | Perturbs the G-quadruplex structure | |

| 'anti' Guanine | Generally well-tolerated | ||

| 2'-deoxy-2'-fluoro-arabinoguanosine (FANA-G) | 'syn' Guanine in a (3+1) hybrid | Perturbs the G-quadruplex structure | |

| 'anti' Guanine (central tetrad) | Most stabilizing configuration |

Contributions to Understanding Nucleoside Metabolism Pathways and DNA Repair Mechanisms

Nucleoside metabolism involves complex pathways for both the synthesis of new nucleosides (de novo pathways) and the recycling of existing ones (salvage pathways). sigmaaldrich.com These processes are essential for providing the building blocks for DNA and RNA synthesis. caymanchem.com Enzymes such as deoxyguanosine kinase play a role in converting deoxyguanosine into its monophosphate form (dGMP). nih.gov

The introduction of modified nucleosides can interfere with these metabolic pathways. However, specific studies detailing the metabolic fate of 2'-Deoxy-2'-methyleneguanosine and its interaction with metabolic enzymes are not prominently featured in the available research.

Similarly, DNA repair mechanisms are crucial for maintaining genomic integrity by removing damaged bases. Oxidized guanine, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG), is a common form of DNA damage that can lead to mutations if not repaired. nih.gov The cell employs sanitizing enzymes, like MTH1 (NudT1), to hydrolyze oxidized precursors such as 8-OH-dGTP, preventing their incorporation into DNA. nih.gov While the role of 2'-Deoxy-2'-methyleneguanosine within these repair pathways has not been specifically elucidated, its structural similarity to natural deoxyguanosine suggests it could potentially interact with the enzymes involved in nucleoside metabolism and DNA repair, although such interactions remain to be experimentally verified.

Advanced Structural Characterization of 2'-Deoxy-2'-methyleneguanosine-Enzyme Complexes

The three-dimensional structure of a nucleoside analog bound to its target enzyme provides invaluable information for understanding its mechanism of action and for designing more potent and selective inhibitors. While high-resolution structural data for 2'-Deoxy-2'-methyleneguanosine complexed with an enzyme are not currently available, studies on other 2'-modified guanosine analogs highlight the importance of such characterization.

For example, the investigation of 2'-O-methyl-GTP as an inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) revealed that the enzyme discriminates against the analog much more strongly during the initiation phase of RNA synthesis than during the elongation phase. This finding, supported by kinetic analysis, demonstrates that conformational changes in the polymerase during its functional cycle can alter its selectivity for modified nucleotides. Structural studies on complexes of N²-substituted 2'-deoxyguanosine (B1662781) derivatives with DNA polymerase κ have also provided a basis for understanding how modifications in the minor groove of the base can confer selectivity for specific DNA polymerases. nih.gov These examples underscore the type of advanced structural analysis that would be necessary to fully understand the biological interactions and potential of 2'-Deoxy-2'-methyleneguanosine.

Future Research Directions

Exploration of Novel 2'-Deoxy-2'-methyleneguanosine Derivatives with Enhanced Specificity

The core structure of 2'-deoxy-2'-methyleneguanosine presents a versatile scaffold for the synthesis of novel derivatives with potentially enhanced target specificity and biological activity. Future research will likely focus on systematic modifications at key positions of the guanine (B1146940) base and the sugar moiety to modulate its interaction with cellular targets.

One promising avenue is the introduction of different functional groups at the C2' position, building upon the existing methylene (B1212753) group. For instance, the synthesis of fluorinated derivatives, such as 2'-deoxy-2'-fluoroarabinoguanosine, has been explored for other nucleoside analogs, demonstrating that subtle changes can significantly impact biological activity. The introduction of halogens at this position could alter the electronic properties and the conformation of the sugar ring, leading to more specific binding to target enzymes like polymerases or kinases.

Another area of exploration is the modification of the guanine base. The synthesis of analogs with substitutions at the N7 or C8 positions could lead to derivatives with altered hydrogen bonding capabilities, potentially enhancing their selectivity for specific protein binding pockets.

Furthermore, the development of phosphoramidate (B1195095) prodrugs of 2'-deoxy-2'-methyleneguanosine could be a valuable strategy to improve its cellular uptake and subsequent conversion to the active triphosphate form. This approach has been successfully employed for other nucleoside analogs, such as in the development of the hepatitis C virus inhibitor PSI-7977 (Sofosbuvir). The synthesis of such prodrugs would involve the attachment of a phosphoramidate moiety to the 5'-hydroxyl group, which can be designed to be cleaved by intracellular enzymes, releasing the active monophosphate.

The table below outlines potential modifications and their rationale for creating novel 2'-deoxy-2'-methyleneguanosine derivatives.

| Modification Site | Potential Modification | Rationale for Enhanced Specificity | Relevant Precedent |

| C2' of the sugar | Introduction of fluorine or other halogens | Alters sugar pucker and electronic properties, potentially improving binding affinity and selectivity for target enzymes. | Synthesis of 2'-deoxy-2'-fluoroarabinoguanosine and other halogenated 2-deoxy-D-glucose analogs. |

| N7 or C8 of the guanine base | Addition of small alkyl or aryl groups | Modifies hydrogen bonding patterns, potentially increasing selectivity for specific protein binding sites. | General principles of medicinal chemistry and nucleoside analog design. |

| 5'-hydroxyl group | Conversion to a phosphoramidate prodrug | Enhances cellular permeability and intracellular delivery of the active monophosphate form. | Development of Sofosbuvir (PSI-7977). |

| Methylene bridge | Introduction of heteroatoms (e.g., selenium) | Creates novel interactions with target proteins. | Synthesis of 2'-methylseleno adenosine (B11128) and guanosine (B1672433). |

Computational Approaches in Predicting 2'-Deoxy-2'-methyleneguanosine Interactions and Activities

Computational modeling is a powerful tool for predicting the interactions of small molecules with biological macromolecules, thereby guiding the design of more potent and selective drug candidates. In the context of 2'-deoxy-2'-methyleneguanosine, computational approaches can provide valuable insights into its binding modes with target proteins and predict the functional consequences of chemical modifications.

Molecular docking studies can be employed to predict the binding affinity and orientation of 2'-deoxy-2'-methyleneguanosine and its derivatives within the active site of target enzymes. By comparing the docking scores and binding poses of different analogs, researchers can prioritize the synthesis of compounds with the most promising interaction profiles. For example, computational screening was used to investigate the binding of various ligands to SARS-CoV-2 proteins.

Quantum mechanics/molecular mechanics (QM/MM) methods offer a higher level of theory and can be used to model the enzymatic reaction mechanisms involving 2'-deoxy-2'-methyleneguanosine. These calculations can elucidate the transition states and energy barriers of reactions, providing a detailed understanding of how the compound exerts its biological effect. Such methods have been applied to study the hydrolysis of GTP by Ras proteins.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of 2'-deoxy-2'-methyleneguanosine when bound to its target protein. These simulations can reveal how the ligand affects the conformational flexibility of the protein and can help to identify key residues involved in the binding interaction.

The following table summarizes the computational approaches that can be applied to study 2'-deoxy-2'-methyleneguanosine.

| Computational Method | Application | Predicted Outcome | Example of Application |

| Molecular Docking | Predicting the binding of 2'-deoxy-2'-methyleneguanosine and its derivatives to target proteins. | Binding affinity, binding pose, and key interacting residues. | Studying the interaction of Camptothecin with DNA base pairs. |

| QM/MM | Modeling the enzymatic reaction mechanism involving 2'-deoxy-2'-methyleneguanosine. | Transition state structures, reaction energy profiles, and mechanistic insights. | Investigating the GTP hydrolysis mechanism in the KRas-NF1 protein complex. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the 2'-deoxy-2'-methyleneguanosine-protein complex. | Conformational changes in the protein upon ligand binding, stability of the complex, and identification of key interactions. | Analyzing conformations of enzyme-substrate complexes in the KRas-NF1 system. |

| Multiple Ligand Simultaneous Docking (MLSD) | Investigating the simultaneous interaction of 2'-deoxy-2'-methyleneguanosine and other ligands with a target protein. | Synergistic or antagonistic binding effects and the formation of multi-ligand complexes. | Used to study the interaction of multiple ligands with SARS-CoV-2 targets. |

Development of 2'-Deoxy-2'-methyleneguanosine as a Chemical Biology Tool

Beyond its potential therapeutic applications, 2'-deoxy-2'-methyleneguanosine can be developed into a valuable chemical biology tool to probe cellular processes. Chemical probes are small molecules that can be used to study the function of a specific protein or pathway in a cellular context.

One key application would be the development of an activity-based probe (ABP) based on the 2'-deoxy-2'-methyleneguanosine scaffold. ABPs are designed to covalently label their target protein, allowing for its identification and characterization. This could be achieved by incorporating a reactive group, such as a fluorophosphonate or a Michael acceptor, into the molecule. The development of second-generation activity-based chemical probes for sirtuins demonstrates the feasibility of this approach.

Furthermore, 2'-deoxy-2'-methyleneguanosine could be modified with a "clickable" chemical handle, such as an alkyne or an azide (B81097) group. This would allow for the use of bioorthogonal chemistry to attach fluorescent dyes or affinity tags, enabling the visualization and pull-down of its cellular binding partners. Such strategies are being explored for the development of chemical probes to study protein guanosine monophosphorylation.

The development of a chemical probe based on 2'-deoxy-2'-methyleneguanosine could help to elucidate its mechanism of action and identify novel cellular targets. This knowledge could, in turn, inform the design of more potent and selective therapeutic agents.

The table below outlines strategies for developing 2'-deoxy-2'-methyleneguanosine as a chemical biology tool.

| Strategy | Description | Application | **Relevant

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 2'-Deoxy-2'-methyleneguanosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of 2'-Deoxy-2'-methyleneguanosine derivatives often involves regioselective modifications. For example, POCl₃ with N,N-dimethylaniline and BTEA-Cl in acetonitrile under controlled heating (Δ) achieves high yields (~85–90%) of 6-chloro derivatives . Precise stoichiometric ratios of reagents (e.g., nucleoside:POCl₃ = 1:3) and inert atmospheres are critical to minimize side reactions. Post-synthesis purification via silica gel chromatography or HPLC is recommended to isolate products, with NMR (¹H/¹³C) and LC-MS used to confirm structural integrity .

Q. How can researchers validate the structural integrity of 2'-Deoxy-2'-methyleneguanosine derivatives?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Assign proton environments (e.g., methylene protons at C2' appear as distinct doublets in ¹H NMR) and verify sugar puckering via coupling constants .

- LC-MS : Monitor molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight and functional groups.

- X-ray crystallography : Resolve crystal structures for unambiguous confirmation, particularly for novel analogues .

Q. What stability considerations are critical for handling and storing 2'-Deoxy-2'-methyleneguanosine?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis and photodegradation. Avoid prolonged exposure to moisture, acids, or bases, as the methylene group may undergo ring-opening reactions. Stability assays under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can predict shelf life .

Advanced Research Questions

Q. How does 2'-Deoxy-2'-methyleneguanosine interact with enzymes like purine nucleoside phosphorylase (PNP), and what experimental designs can elucidate its inhibitory effects?

- Methodological Answer : Use enzyme kinetics assays (e.g., UV-Vis monitoring of phosphate release) with varying substrate concentrations. Compare inhibition constants (Kᵢ) between 2'-Deoxy-2'-methyleneguanosine and natural substrates (e.g., 2'-deoxyguanosine). Structural insights can be gained via X-ray crystallography of PNP-inhibitor complexes or molecular dynamics simulations to identify binding pocket interactions .

Q. What analytical strategies resolve contradictions in oxidation product profiles of 2'-Deoxy-2'-methyleneguanosine under varying redox conditions?

- Methodological Answer : In Fenton-like systems (Cu(II)/H₂O₂), employ LC-HRMS to distinguish between oxidation products (e.g., 8-oxo-dG vs. spiroiminodihydantoin). Control reductant concentrations (e.g., ascorbate) to modulate reactive oxygen species (ROS) levels. Use isotopically labeled standards (¹³C/¹⁵N) for quantitative tracking of adduct formation .

Q. How can 2'-Deoxy-2'-methyleneguanosine analogues be used in QSAR studies to probe RNA structural dynamics?

- Methodological Answer : Synthesize analogues with systematic substitutions (e.g., 2'-O-methyl, 3'-thio) and measure thermodynamic parameters (ΔG, Tm) via UV melting curves. Corrogate with computational models (e.g., AMBER force fields) to predict base-pairing fidelity and stacking interactions. Validate using FRET or SHAPE-MaP in structured RNAs .

Q. What protective equipment and protocols are essential for mitigating occupational exposure risks during large-scale synthesis?

- Methodological Answer : Use NIOSH-certified respirators (P95 for particulates; OV/AG-P99 for organic vapors) and chemical-resistant gloves (nitrile). Implement fume hoods with HEPA filters and conduct regular air monitoring for dust/volatile organic compounds (VOCs). Emergency protocols should include neutralization kits for spills and OSHA-compliant waste disposal .

Q. How do 2'-methyleneguanosine modifications affect the activity of DNAzymes or antisense oligonucleotides?

- Methodological Answer : Incorporate 2'-methyleneguanosine into oligonucleotides via solid-phase synthesis (phosphoramidite chemistry). Assess cleavage efficiency (e.g., kₐₚₚ for DNAzymes) or target binding (SPR or EMSA) compared to unmodified counterparts. For antisense applications, evaluate RNase H activation and cellular uptake using fluorescent tags (e.g., Cy3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.